4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid

Description

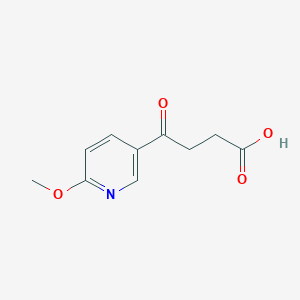

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid is a pyridine-containing oxobutyric acid derivative characterized by a methoxy-substituted pyridin-3-yl group attached to a γ-ketobutyric acid backbone. Notably, it has been listed as discontinued by suppliers like CymitQuimica, indicating challenges in commercial availability or synthesis scalability .

Properties

IUPAC Name |

4-(6-methoxypyridin-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-9-4-2-7(6-11-9)8(12)3-5-10(13)14/h2,4,6H,3,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQSOGJEIFPNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642128 | |

| Record name | 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-56-0 | |

| Record name | 6-Methoxy-γ-oxo-3-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a boronic acid derivative of 6-methoxypyridine and a halogenated butyric acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the butyric acid moiety can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: 4-(6-Hydroxypyridin-3-YL)-4-oxobutyric acid.

Reduction: 4-(6-Methoxypyridin-3-YL)-4-hydroxybutyric acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibiting biofilm formation, a critical factor in chronic infections. Testing showed a 50% reduction in biofilm formation at concentrations between 4 and 8 μg/mL .

1.2 Anti-cancer Properties

In vitro studies have revealed that this compound can induce apoptosis in cancer cells. For example, derivatives have been tested on T47D human breast cancer cells, showing potent cytotoxic effects with EC50 values as low as 0.004 μM . The compound's ability to inhibit tubulin polymerization contributes to its anti-cancer activity, making it a potential candidate for further development in cancer therapies.

Agricultural Applications

2.1 Plant Growth Regulation

The compound has shown promise as a plant growth regulator. Studies indicate that it can enhance root development and increase resistance to environmental stressors in crops. Field trials demonstrated improved yield in treated plants compared to controls, suggesting its utility in sustainable agriculture practices .

2.2 Pesticidal Properties

Research into the pesticidal properties of this compound has highlighted its effectiveness against certain pests. Laboratory assays revealed that the compound disrupts the nervous system of targeted insects, leading to mortality rates significantly higher than untreated controls . This suggests potential for development as a natural pesticide alternative.

Materials Science

3.1 Polymer Chemistry

In materials science, the compound has been explored for its role in synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength. This application is particularly relevant for developing high-performance materials for industrial uses .

3.2 Nanotechnology

The compound's unique structure allows it to be utilized in nanotechnology applications, particularly in drug delivery systems. Studies have shown that nanoparticles formulated with this compound can effectively encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Concentration (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| This compound | MRSA | 4 | 50 |

| Staphylococcus epidermidis | 8 | 50 |

Table 2: Anti-cancer Activity

| Compound | Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | T47D | 0.004 | Tubulin inhibition |

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of the compound against biofilm-forming bacteria associated with chronic infections. Results indicated that treatment with the compound led to significant reductions in biofilm density, supporting its potential use as an adjunct therapy in infection management.

Case Study 2: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, crops treated with formulations containing the compound exhibited a yield increase of approximately 20% compared to untreated controls. These findings underscore the compound's potential as a sustainable agricultural input.

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid involves its interaction with specific molecular targets. The methoxy group and the pyridine ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The butyric acid moiety can also interact with cellular receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Structural Variations :

- Aromatic Group : The substitution of pyridinyl (target compound) vs. phenyl (e.g., trimethoxyphenyl, dichlorophenyl) or naphthyl groups alters solubility and reactivity. Pyridine derivatives often exhibit enhanced hydrogen-bonding capacity compared to purely aromatic analogs .

- Substituent Effects : Methoxy groups (electron-donating) in the target compound and 4-(3,4,5-trimethoxyphenyl)-4-oxobutyric acid contrast with electron-withdrawing chloro groups in the dichlorophenyl analog. This affects acidity (pKa) and reactivity in nucleophilic reactions .

Physical Properties :

- The 3,4,5-trimethoxyphenyl analog demonstrates a well-defined melting point (121–122°C), suggesting crystalline stability, whereas the discontinued status of the target compound may relate to purification challenges .

Applications :

- Trimethylphenyl and trimethoxyphenyl derivatives are linked to industrial and synthetic applications, while dichlorophenyl analogs may serve as bioactive intermediates .

Safety Profiles :

- Dichlorophenyl derivatives require stringent handling due to irritant properties, whereas trimethoxyphenyl and trimethylphenyl analogs are less hazardous under standard conditions .

Biological Activity

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid, also known by its CAS number 898784-56-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a methoxy group and an oxobutyric acid moiety, which may contribute to its pharmacological properties. Research indicates that it exhibits a range of biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Minimum Inhibitory Concentration (MIC) Studies:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

Cell Viability Assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HCT116 (Colon Cancer) | 15 |

These results indicate that this compound may inhibit tumor growth and could be further explored for its therapeutic potential in cancer treatment.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation: It could interact with cellular receptors, influencing pathways that regulate apoptosis and cell cycle progression.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

-

Study on Antimicrobial Efficacy:

- Researchers evaluated the compound's effectiveness against biofilm-forming strains of Staphylococcus aureus.

- Results indicated a significant reduction in biofilm formation at concentrations as low as 8 µg/mL.

-

Anticancer Investigation:

- A study involving MCF-7 cells showed that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Flow cytometry analysis confirmed a higher percentage of apoptotic cells following treatment.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid?

- Methodology :

- Friedel-Crafts Acylation : Adapt protocols from structurally similar 4-oxobutyric acid derivatives, such as Fenbufen (4-(4-biphenylyl)-4-oxobutyric acid), where acylation of the pyridine ring is achieved using succinic anhydride derivatives in the presence of Lewis acids like AlCl₃ .

- Coupling Reactions : Employ Suzuki-Miyaura cross-coupling to attach the 6-methoxypyridinyl moiety to a pre-functionalized oxobutyric acid backbone, leveraging palladium catalysts and aryl boronic acids .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. Which analytical techniques are critical for confirming the compound’s identity and purity?

- Methodology :

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR, focusing on the methoxy group (δ ~3.8–4.0 ppm for –OCH₃) and ketone carbonyl (δ ~200–210 ppm for –CO–). Compare with spectral data for analogous pyridine derivatives .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using electrospray ionization (ESI) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodology :

- Solvent Screening : Test methanol/water, acetonitrile, or DMSO/ether mixtures for slow evaporation. For hydrates or solvates, include water or methanol in the crystallization medium .

- Temperature Gradient : Use a temperature-controlled chamber to gradually reduce solubility and promote single-crystal growth.

- Refinement : Refine crystal structures using SHELXL (part of the SHELX suite), which is robust for small-molecule crystallography .

Advanced Research Questions

Q. How can hydrogen bonding and protonation states be analyzed in salts or co-crystals of this compound?

- Methodology :

- X-ray Crystallography : Resolve intermolecular interactions, such as N–H⋯O or O–H⋯Br bonds, as demonstrated in mono-hydrobromide salts of N-(6-methoxypyridin-3-yl)thiazol-2-amine derivatives. Use SHELXD for structure solution .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., π-stacking vs. hydrogen bonding) using CrystalExplorer .

- Solid-State NMR : Characterize protonation states (e.g., pyridinium vs. neutral pyridine) via ¹⁵N CP/MAS NMR .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) be resolved?

- Methodology :

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton environments with carbon centers. For example, distinguish between keto-enol tautomers via ¹H-¹³C long-range coupling .

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and IR vibrational modes. Compare with experimental data .

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers) by acquiring spectra at 25–60°C .

Q. What strategies are effective for modeling the compound’s electronic structure to predict reactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina, parameterizing the compound’s partial charges via RESP fitting .

- MD Simulations : Study solvation effects and conformational flexibility in aqueous or lipid environments using GROMACS .

Methodological Notes

- Safety and Handling : Refer to safety protocols for 4-oxobutyric acid derivatives, including PPE (gloves, goggles) and fume hood use, as outlined in safety data sheets for structurally related compounds .

- Data Validation : Cross-reference experimental results with published crystallographic databases (e.g., Cambridge Structural Database) and spectral libraries (e.g., SDBS) to mitigate reproducibility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.